N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities .
Synthesis Analysis
To enhance the potency of certain compounds, derivatives are often synthesized containing a 3-methyl-1H-pyrazol-5-yl group by intermediate derivatization methods (IDMs) . These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The structure of similar compounds is often analyzed by nuclear magnetic resonance spectroscopy (1 H, 13 C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .Chemical Reactions Analysis
The synthesis of similar compounds often involves a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Scientific Research Applications
Functionalization Reactions and Theoretical Studies
Experimental and Theoretical Studies on Functionalization Reactions
İ. Yıldırım, F. Kandemirli, and E. Demir (2005) conducted studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its derivatives, which relate closely to the target compound. They explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reactions with diamines, providing insights into the chemical behavior and potential applications of similar benzamide derivatives in synthetic chemistry İ. Yıldırım et al., 2005.
Molecular Interaction Studies
Molecular Interaction with the CB1 Cannabinoid Receptor
J. Shim et al. (2002) investigated the molecular interaction of a pyrazole-carboxamide derivative with the CB1 cannabinoid receptor. This research elucidates the structural and conformational characteristics that govern the binding and antagonistic activity of such compounds on cannabinoid receptors, which could guide the design of new therapeutic agents targeting these receptors J. Shim et al., 2002.
Synthesis and Biological Evaluation
Synthesis, Docking, and Screening of Pyridine Derivatives
E. M. Flefel et al. (2018) explored the synthesis, molecular docking, and in vitro screening of novel pyridine derivatives, including those with pyrazole hybrids. This study highlights the antimicrobial and antioxidant activities of these compounds, providing a foundation for further development in pharmaceuticals and material science E. M. Flefel et al., 2018.
Antiviral Activity Studies
Antiavian Influenza Virus Activity
A study by A. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable activity against the avian influenza virus. This research contributes to the search for new antiviral agents, particularly those effective against influenza strains A. Hebishy et al., 2020.
Regioselectivity in Synthesis
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Derivatives
M. Moustafa et al. (2022) developed a high-yield, regioselective synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, showcasing the importance of benzamide and its derivatives in creating biologically active compounds with potential therapeutic applications M. Moustafa et al., 2022.
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell signaling, growth, and division.
Mode of Action
It’s suggested that similar compounds interact with their targets through a process that involves a buchwald–hartwig arylamination and a highly regioselective nucleophilic aromatic substitution .
Biochemical Pathways
Compounds that inhibit kinases like mps1, mapkapk2, and p70s6kβ/s6k2 can affect multiple cellular pathways, including those involved in cell growth, division, and response to stress .
Pharmacokinetics
It’s mentioned that similar compounds have good solubility in dmso , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to inhibit the growth of cells driven by certain mutations .
properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-16(9-10-20-21)15-8-7-13(11-18-15)12-19-17(22)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDGMMQZMSPGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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